Technical Whitepaper: Chemical Properties and Synthetic Utility of 1-Acetyl-5-bromo-6-hydroxyindoline
Technical Whitepaper: Chemical Properties and Synthetic Utility of 1-Acetyl-5-bromo-6-hydroxyindoline
Executive Summary
The indoline scaffold is a privileged structure in medicinal chemistry and organic synthesis. Specifically, 1-Acetyl-5-bromo-6-hydroxyindoline represents a highly functionalized, versatile building block. The strategic placement of an N-acetyl protecting group, a C5 bromine atom, and a C6 hydroxyl group provides a unique electronic environment. This whitepaper details the structural dynamics, physicochemical properties, and validated synthetic methodologies for utilizing this compound in advanced drug discovery pipelines.
Structural and Electronic Properties
The chemical behavior of 1-Acetyl-5-bromo-6-hydroxyindoline is dictated by the interplay of its three primary functional groups on the 2,3-dihydro-1H-indole core[1]:
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N-Acetyl Group (Position 1): The acetylation of the indoline nitrogen serves a dual purpose. First, it acts as a robust protecting group against unintended oxidation of the sensitive indoline core. Second, the electron-withdrawing nature of the carbonyl group delocalizes the nitrogen's lone pair, deactivating the aromatic ring slightly and preventing over-halogenation during subsequent synthetic steps[2][3].
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Bromine Atom (Position 5): The heavy halogen at C5 provides a critical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its inductive electron-withdrawing effect also increases the acidity of the adjacent C6 hydroxyl group[4][5].
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Hydroxyl Group (Position 6): Acting as a strong electron-donating group via resonance, the -OH group directs electrophilic aromatic substitution to the ortho positions (C5 and C7). In this scaffold, the C5 position is already occupied by bromine, making the C7 position the primary site for further electrophilic functionalization.
Quantitative Physicochemical Data
Note: Data is synthesized and extrapolated from closely related analogs (e.g., 1-Acetyl-5-bromoindoline and 5-Bromo-6-hydroxyindoline derivatives)[1][3][6].
| Property | Value / Descriptor | Mechanistic Significance |
| Molecular Formula | C10H10BrNO2 | Defines the functionalized indoline core. |
| Molecular Weight | ~256.10 g/mol | Ideal low-molecular-weight fragment for lead generation. |
| LogP (Predicted) | 2.1 - 2.5 | Optimal lipophilicity for cellular membrane permeability. |
| Hydrogen Bond Donors | 1 (C6-OH) | Facilitates target protein binding via polar interactions. |
| Hydrogen Bond Acceptors | 2 (C=O, -OH) | Enhances aqueous solubility and receptor docking. |
| Topological Polar Surface Area | ~40.5 Ų | Well within the Lipinski limits for oral bioavailability. |
Experimental Workflows and Methodologies
To ensure scientific integrity and reproducibility, the following protocol outlines the regioselective synthesis of 1-Acetyl-5-bromo-6-hydroxyindoline from 6-hydroxyindoline.
Protocol: Regioselective Synthesis
Step 1: N-Acetylation of 6-Hydroxyindoline
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Rationale: The indoline nitrogen is more nucleophilic than the phenolic hydroxyl. Selective N-acetylation protects the amine and modulates the ring's electronic density.
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Procedure:
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Dissolve 6-hydroxyindoline (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.
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Add triethylamine (12 mmol) and cool the mixture to 0°C.
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Dropwise, add acetyl chloride (10.5 mmol). The slight excess ensures complete N-acetylation while minimizing O-acetylation.
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Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO3, extract with DCM, and purify via silica gel chromatography to yield 1-acetyl-6-hydroxyindoline.
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Step 2: Regioselective Bromination
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Rationale: The C6 hydroxyl group strongly directs electrophilic attack to the ortho positions (C5 and C7). The use of N-Bromosuccinimide (NBS) in a polar aprotic solvent favors bromination at the less sterically hindered and electronically favored C5 position.
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Procedure:
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Dissolve 1-acetyl-6-hydroxyindoline (5 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) at 0°C.
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Slowly add NBS (5.2 mmol) in small portions over 30 minutes to prevent thermal spikes and di-bromination.
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Stir the reaction in the dark for 4 hours at room temperature.
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Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to obtain pure 1-Acetyl-5-bromo-6-hydroxyindoline.
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Synthetic Workflow Visualization
Figure 1: Step-by-step synthetic workflow for 1-Acetyl-5-bromo-6-hydroxyindoline.
Analytical Characterization and Validation
A self-validating experimental system requires rigorous analytical confirmation. For 1-Acetyl-5-bromo-6-hydroxyindoline, the following spectroscopic markers are critical:
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1H NMR (DMSO-d6): The disappearance of the C5 aromatic proton and the presence of two distinct singlets (or para-like doublets depending on long-range coupling) for the C4 and C7 protons confirm regioselective bromination. A broad singlet around ~9.5 ppm confirms the retention of the C6 hydroxyl group.
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Mass Spectrometry (LC-MS): The presence of an M+ and (M+2)+ isotopic pattern in a 1:1 ratio is the definitive hallmark of a mono-brominated species, validating the successful incorporation of the bromine atom[2][4].
References
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PubChem. "1-Acetyl-5-bromo-1H-indole-2,3-dione | CID 3146159." National Institutes of Health. Available at:[Link]
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PubChem. "1-Acetyl-5-bromoindole | CID 12318076." National Institutes of Health. Available at:[Link]
Sources
- 1. 22190-38-1 Cas No. | 1-Acetyl-5-bromoindoline | Apollo [store.apolloscientific.co.uk]
- 2. 1-Acetyl-5-bromoindole | C10H8BrNO | CID 12318076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Acetyl-5-bromoindoline =99 22190-38-1 [sigmaaldrich.com]
- 4. 1-Acetyl-5-bromo-1H-indole-2,3-dione | C10H6BrNO3 | CID 3146159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 106698-07-1|1-Acetyl-5-bromoindolin-3-one|BLD Pharm [bldpharm.com]
- 6. 1909316-11-5 | 5-Bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione - AiFChem [aifchem.com]
